Benzo[b]naphtho[1,2-d]furan

Catalog No.
S1894435
CAS No.
205-39-0
M.F
C16H10O
M. Wt
218.25 g/mol
Availability
In Stock
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Benzo[b]naphtho[1,2-d]furan

CAS Number

205-39-0

Product Name

Benzo[b]naphtho[1,2-d]furan

IUPAC Name

naphtho[2,1-b][1]benzofuran

Molecular Formula

C16H10O

Molecular Weight

218.25 g/mol

InChI

InChI=1S/C16H10O/c1-2-6-12-11(5-1)9-10-15-16(12)13-7-3-4-8-14(13)17-15/h1-10H

InChI Key

BCBSVZISIWCHFM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4O3

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC4=CC=CC=C34
  • Chemical Properties

    BFN possesses unique photophysical and electrochemical properties due to its structure. Researchers are investigating its potential applications in organic electronics and optoelectronic devices.Source:

  • Derivatives and Analogs

    BFN can be used as a precursor molecule for the synthesis of various derivatives and analogs. These modified structures may exhibit different properties than BFN itself, and researchers are exploring their potential applications in areas like medicinal chemistry.Source:

  • Environmental Studies

    BFN has been identified as a contaminant in some environmental samples. Studies are ongoing to understand its environmental fate and potential impact.Source:

Benzo[b]naphtho[1,2-d]furan is a polycyclic aromatic compound characterized by a complex fused ring structure. Its molecular formula is C₁₆H₁₀O, with a molecular weight of approximately 218.26 g/mol. This compound appears as a solid, typically ranging in color from white to light yellow or light red, and has a melting point between 43°C and 47°C . It is classified under the category of heterocyclic compounds due to the presence of oxygen in its structure.

Currently, there's no scientific research available on the specific mechanism of action of Benzo[b]naphtho[1,2-d]furan in biological systems.

  • Potential carcinogenicity: Aromatic hydrocarbons are often suspected carcinogens, and further research is needed to determine the specific risks associated with this compound.
  • Skin and respiratory irritation: It might cause skin or respiratory irritation upon contact or inhalation [].
Typical of aromatic compounds. These include:

  • Electrophilic Aromatic Substitution: The electron-rich aromatic system allows for substitution reactions with electrophiles.
  • Oxidation Reactions: It can undergo oxidation to form various derivatives, including hydroxylated products.
  • Reduction Reactions: The compound can also be reduced to yield dihydro derivatives.

The reactivity largely depends on the specific substituents present on the aromatic rings and their positions.

Research indicates that benzo[b]naphtho[1,2-d]furan and its derivatives exhibit significant biological activities. Studies have shown potential anti-cancer properties, with some derivatives demonstrating cytotoxic effects against various cancer cell lines . Additionally, these compounds are of interest in environmental chemistry due to their presence in petroleum products and their potential toxicity to aquatic life .

Several methods exist for synthesizing benzo[b]naphtho[1,2-d]furan:

  • Friedel-Crafts Acylation: This method involves the acylation of naphthalene derivatives followed by cyclization.
  • Diels-Alder Reaction: A cycloaddition reaction can be employed using appropriate diene and dienophile combinations.
  • Polycyclic Aromatic Hydrocarbon Formation: High-temperature pyrolysis of organic materials can yield benzo[b]naphtho[1,2-d]furan as a byproduct.

These synthetic routes allow for the creation of various derivatives with tailored properties.

Benzo[b]naphtho[1,2-d]furan finds applications in several fields:

  • Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Potential applications in developing new materials with unique optical or electronic properties.
  • Environmental Chemistry: As a marker for environmental studies related to petroleum contamination and degradation processes.

Interaction studies focus on the compound's behavior in biological systems and its environmental impact. Research has indicated that benzo[b]naphtho[1,2-d]furan can interact with various biological macromolecules, influencing cellular processes. Its toxicity profile suggests significant interactions with aquatic organisms, raising concerns about its environmental persistence and bioaccumulation potential .

Benzo[b]naphtho[1,2-d]furan shares structural similarities with several other compounds. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Benzo[b]naphtho[2,1-d]furanC₁₆H₁₀OIsomeric form with different reactivity patterns
DibenzofuranC₁₂H₈OContains two fused benzene rings with oxygen
FluoreneC₁₃H₁₈Simple polycyclic structure without oxygen

Uniqueness: Benzo[b]naphtho[1,2-d]furan is unique due to its specific arrangement of oxygen within its polycyclic framework, which influences its chemical reactivity and biological activity compared to its isomers and related compounds.

Classical Cyclization Approaches

Friedel-Crafts Alkylation Strategies

Friedel-Crafts alkylation represents a fundamental approach for constructing the benzo[b]naphtho[1,2-d]furan framework through electrophilic aromatic substitution mechanisms [1] [2]. The classical Friedel-Crafts methodology involves the use of strong Lewis acids, predominantly aluminum chloride or ferric chloride, as catalysts to facilitate the formation of carbocation intermediates that subsequently attack aromatic systems [2]. These reactions proceed through the generation of activated electrophilic species that undergo intramolecular cyclization to form the desired polycyclic furan structures [1].

The mechanism typically initiates with the coordination of the Lewis acid catalyst to the alkyl halide substrate, resulting in the formation of a carbocation intermediate [2]. This electrophilic species then attacks the electron-rich aromatic system, leading to the formation of a sigma-complex intermediate [2]. Subsequent deprotonation restores aromaticity and yields the cyclized product [2]. For benzo[b]naphtho[1,2-d]furan synthesis, the reaction conditions must be carefully optimized to prevent carbocation rearrangement, which can limit the types of alkyl chains that can be successfully incorporated [2].

Recent developments in Friedel-Crafts methodology have focused on intramolecular cyclization approaches using phosphoric acid catalysis [3]. These metal-free catalyzed reactions demonstrate excellent functional group tolerance for both electron-withdrawing and electron-donating substituents, achieving yields up to ninety-four percent [3]. The phosphoric acid-catalyzed method provides a straightforward strategy for constructing benzofuran skeleton compounds while avoiding the complications associated with traditional Lewis acid catalysts [3].

Catalyst SystemYield RangeReaction ConditionsReference
Aluminum chloride30-80%Dichloromethane, room temperature [2]
Phosphoric acidUp to 94%Metal-free conditions [3]
Titanium tetrachloride77-81%Phenols with α-haloketones [4]

Diels-Alder Cycloaddition Routes

The Diels-Alder cycloaddition approach to benzo[b]naphtho[1,2-d]furan synthesis involves the formation of six-membered rings through [4+2] cycloaddition reactions [5] [6]. Benzofurans can function as efficient dienophiles in normal electron demand Diels-Alder reactions, particularly when they contain electron-withdrawing substituents that enhance their reactivity [5]. The aromatic two-three carbon-carbon double bond of benzofuran derivatives serves as the reactive dienophile component in these transformations [5].

The cycloaddition process typically requires activation through Lewis acid catalysis or high-pressure conditions to achieve satisfactory yields and stereoselectivities [5]. Zinc chloride catalysis combined with high-pressure activation has proven particularly effective for generating cycloadducts from less reactive diene-dienophile combinations [5]. When cyclohexadiene is employed as the diene component, biactivation protocols associating zinc chloride catalysis with hyperbaric conditions are necessary to obtain good yields and high stereoselectivities [5].

Density functional theory calculations indicate that the Diels-Alder process involving the aromatic double bond proceeds through an asynchronous concerted transition state [5]. The computational studies suggest that this pathway is thermodynamically preferred over alternative hetero-Diels-Alder routes [5]. However, Lewis acid catalysis can favor the heterocycloaddition pathway through a stepwise mechanism in certain cases [5].

Intramolecular Diels-Alder reactions have been successfully employed for the synthesis of morphine-related alkaloids containing the benzofuran core [6]. These reactions require specific structural modifications, such as bromo substitution on the furan ring or the presence of bulky substituents that populate the reactive s-trans conformation [6]. The strategic placement of substituents can facilitate the Diels-Alder cycloaddition across tethered benzofuran systems [6].

Photochemical Synthesis and [4+2] Cyclization Pathways

Photochemical synthesis represents a powerful methodology for constructing benzo[b]naphtho[1,2-d]furan derivatives through light-activated cyclization processes [8] [9]. The photochemical approach involves the cyclization of hexatriene systems followed by subsequent aromatization through elimination reactions [8]. This methodology has been specifically developed for the synthesis of naphtho[1,2-b]benzofuran derivatives from two-three-disubstituted benzofuran precursors [8].

The photochemical mechanism proceeds through the initial formation of vinyl cation intermediates upon ultraviolet irradiation of vinyl halide substrates [10]. Beta-(ortho-methoxyphenyl)vinyl bromides undergo photolysis to generate benzofuran derivatives through intramolecular nucleophilic attack of the methoxyl group on the intermediate vinyl cation [10]. The reaction exhibits selectivity that depends on the substitution pattern of the starting materials [10].

For alpha-aryl-substituted vinyl bromides, only one type of benzofuran derivative is detected [10]. However, when the alpha substituent is hydrogen or a methyl group, two isomeric benzofurans are formed through both unrearranged and rearranged vinyl cation pathways [10]. The photolysis process demonstrates a selectivity-reactivity relationship between cyclization and rearrangement of the initially formed vinyl cation [10].

Recent advances in photochemical benzofuran synthesis include one-step metal-free procedures using two-chlorophenol derivatives and terminal alkynes [9]. These reactions proceed through tandem formation of aryl-carbon and carbon-oxygen bonds via aryl cation intermediates [9]. The mild reaction conditions and use of more readily available chlorophenols instead of expensive bromo or iodo analogues make this approach environmentally advantageous [9].

Photochemical MethodStarting MaterialsYieldAdvantagesReference
Vinyl halide photolysisβ-(o-methoxyphenyl)vinyl bromidesVariableSelectivity control [10]
Hexatriene cyclization2,3-disubstituted benzofuransHighNovel approach [8]
Metal-free synthesis2-chlorophenols + alkynesGoodEnvironmental benefits [9]

Catalytic Asymmetric Synthesis Developments

The development of catalytic asymmetric synthesis methods for benzo[b]naphtho[1,2-d]furan derivatives has emerged as a significant research area focused on controlling stereochemistry during ring formation [11] [12] [13]. Chiral guanidine-catalyzed asymmetric [4+1] cyclization reactions have been established for the construction of chiral spirooxindole frameworks containing benzofuran motifs [14]. These reactions achieve high diastereoselectivities exceeding ninety-five to five and good enantioselectivities up to ninety-four to six [14].

Enantioselective organocatalytic strategies have been developed that combine Brønsted base and nitrogen-heterocyclic carbene catalysis for the construction of cyclopenta[b]benzofuran scaffolds [15]. The reaction concept relies on intramolecular one-pot double cyclization involving cycle-specific enantioselective Michael addition followed by benzoin condensation of ortho-substituted cinnamaldehydes [15]. These transformations achieve moderate to good yields with excellent stereoselectivities [15].

The asymmetric synthesis of tricyclic benzofuran motifs has been accomplished using chiral reduction protocols employing Corey's (S)-methyloxazaborolidine reagent [12]. This strategy involves a sequence of chiral reduction, Mitsunobu reaction for stereochemistry establishment, and palladium-mediated intramolecular Heck reaction to complete the tricyclic core structure [12]. The overall yield for this six-step sequence reaches twenty-one percent [12].

N-heterocyclic carbene catalyzed approaches have enabled the enantioselective synthesis of axially chiral benzothiophene and benzofuran-fused biaryls [13]. These methods involve de novo arene formation with concomitant axial chirality induction through [2+4] annulation, decarboxylation, and oxidative aromatization cascades [13]. The developed methodology provides efficient access to novel axially chiral structures with high enantioselectivities [13].

Catalytic SystemProduct TypeEnantioselectivityYield RangeReference
Chiral guanidineSpirooxindolesUp to 94:6 erVariable [14]
NHC/Brønsted baseCyclopenta[b]benzofuransExcellentModerate to good [15]
CBS-oxazaborolidineTricyclic benzofuransHigh21% overall [12]
N-heterocyclic carbeneAxially chiral biarylsHighGood [13]

Industrial-Scale Production Optimization

Industrial-scale production of benzo[b]naphtho[1,2-d]furan derivatives requires optimization of synthetic routes to achieve cost-effective manufacturing while maintaining product quality [16] [17] [18]. The development of economically viable processes focuses on utilizing renewable precursors and minimizing waste generation through atom-economical transformations [18]. Agricultural and wood-processing waste materials, such as sawdust and crop production by-products, serve as potential renewable sources for furan precursors [18].

The synthesis of benzofurans from cheap raw materials has been developed using salicyl alcohols as readily available starting materials [18]. These compounds are produced commercially from salicylaldehyde, which is obtained in one step from phenol, a large-tonnage product of the chemical industry [18]. The same furan atom can act both as a nucleophile and electrophile during the reaction sequence, providing synthetic efficiency [18].

Process optimization for industrial production includes the development of one-pot synthesis methods that eliminate intermediate isolation steps [19]. Three different reaction pathways have been explored under acetic acid catalysis for the synthesis of benzofuran derivatives through heteroannulation of benzoquinones [19]. These one-pot procedures demonstrate clear effectiveness in producing target compounds under inexpensive conditions with shorter time periods and fewer reaction steps compared to traditional multi-step approaches [19].

Patent literature describes industrial production methods employing Lewis acid catalysts with specific optimization for large-scale manufacturing [17]. The processes are designed to address problems of low ring-closing yields, difficulty in scale-up production, and high operating costs [20]. These optimized methods achieve short reaction times, easy purification, and simple operation suitable for commercial implementation [20].

Industrial MethodKey FeaturesAdvantagesReference
Renewable precursorsAgricultural waste utilizationEnvironmental sustainability [18]
One-pot synthesisAcetic acid catalysisReduced steps and costs [19]
Lewis acid processesOptimized conditionsScale-up compatibility [17]
Patent methodsShort reaction timesEasy purification [20]

Purification Techniques and Yield Maximization

The purification of benzo[b]naphtho[1,2-d]furan compounds requires sophisticated chromatographic and crystallization techniques to achieve the high purity levels necessary for both research and industrial applications [21] [22] [23]. Silica gel column chromatography represents the primary separation method for isolating target compounds from reaction mixtures [21]. High-performance liquid chromatography methods have been developed for simultaneous determination of multiple benzofuran derivatives with ultraviolet detection at two hundred forty nanometers [21].

The chromatographic analysis employs Diamonsil C18 columns with gradient solvent systems of acetonitrile and aqueous phosphoric acid at flow rates of one milliliter per minute [21]. All calibration curves demonstrate good linearity with correlation coefficients exceeding 0.9998 within tested concentration ranges [21]. The relative standard deviations for intra-day and inter-day measurements remain below two percent, with recoveries ranging from 98.32% to 103.68% [21].

Purification protocols for photochemical synthesis involve specific solvent systems optimized for product isolation [23]. The standard procedure employs benzotrifluoride as the reaction solvent, followed by rotary evaporation and preparative thin-layer chromatography for product purification [23]. Screening studies have identified methanol and benzene as alternative solvents that provide yields of sixty-two percent and forty percent, respectively [23].

Yield maximization strategies focus on optimizing reaction conditions to minimize side product formation and enhance selectivity toward desired products [24]. The synthesis of benzo[b]naphtho[1,2-d]furan compounds through Suzuki-Miyaura coupling reactions requires careful selection of palladium catalysts, ligands, and base systems [24]. Temperature control and reaction time optimization are critical factors for achieving maximum yields while preventing decomposition of sensitive intermediates [24].

Purification MethodApplicationPerformance MetricsReference
HPLC-UVQuantitative analysis>99.98% linearity, <2% RSD [21]
Silica gel chromatographyProduct isolationHigh purity separation [21]
Preparative TLCSmall-scale purificationEffective for photoproducts [23]
CrystallizationFinal purificationHigh purity crystals [24]

Phase Transition Behavior (Melting/Boiling Points)

Benzo[b]naphtho[1,2-d]furan exhibits well-defined phase transition characteristics that are fundamental to its thermal stability and processing conditions. The compound demonstrates a melting point range of 43.0-47.0°C (316.15-320.15 K), as determined through multiple experimental sources including TCI Chemicals and HPC Standards [1] [2]. This relatively low melting point indicates weak intermolecular forces and suggests favorable processability for organic semiconductor applications.

The boiling point of the compound is reported as 394.1±11.0°C (667.25±11.0 K) based on computational predictions from the Chemsrc Database [3]. This significant difference between melting and boiling points (approximately 347°C) indicates a stable liquid phase over a wide temperature range, which is advantageous for thermal processing and purification procedures.

Comparative analysis with the structural isomer benzo[b]naphtho[2,1-d]furan reveals interesting thermodynamic differences. The 2,1-d isomer exhibits a higher melting point of 80-85°C (353.15-358.15 K) , suggesting stronger intermolecular interactions, possibly due to different molecular packing arrangements in the solid state. The boiling point for this isomer is slightly lower at 389°C (662.15 K) [5], indicating subtle but significant differences in intermolecular forces between the two positional isomers.

Enthalpic Changes in Fusion and Vaporization

The enthalpy of fusion for benzo[b]naphtho[1,2-d]furan has been precisely determined using differential scanning calorimetry (DSC) techniques. NIST Webbook data reports a fusion enthalpy of 13.70 kJ/mol at a temperature of 315.90 K [6]. This value indicates moderate intermolecular attractive forces in the crystalline state, consistent with the relatively low melting point observed.

The structural isomer benzo[b]naphtho[2,1-d]furan shows a notably higher enthalpy of fusion at 20.90 kJ/mol measured at 373.70 K [7]. This 52% increase in fusion enthalpy correlates with the higher melting point and suggests more favorable crystal packing interactions in the 2,1-d isomer compared to the 1,2-d variant.

These enthalpic data provide crucial insights into the molecular interactions governing solid-state behavior. The lower fusion enthalpy of the 1,2-d isomer suggests weaker π-π stacking interactions and potentially different crystal packing motifs compared to its structural analogue. Such thermodynamic differences have significant implications for material processing, purification strategies, and solid-state device fabrication.

Solubility Characteristics in Organic Media

Benzo[b]naphtho[1,2-d]furan exhibits distinctly hydrophobic characteristics with markedly different solubility behavior in aqueous versus organic media. The compound demonstrates extremely poor water solubility, with reported values of 1.7×10⁻⁵ g/L at 25°C [8], corresponding to a log₁₀ water solubility of -10.62 mol/L as calculated using the Crippen method [9]. This hydrophobic nature is quantified by an octanol/water partition coefficient (LogP) of 4.739 [9], indicating strong preference for lipophilic environments.

In contrast to its aqueous insolubility, benzo[b]naphtho[1,2-d]furan demonstrates excellent solubility in a wide range of organic solvents. The compound is readily soluble in polar protic solvents including methanol and ethanol, as well as polar aprotic solvents such as dimethyl sulfoxide (DMSO) [10]. Non-polar aprotic solvents including dichloromethane also provide good solvation [11], while aromatic solvents such as toluene and benzene offer particularly favorable dissolution characteristics due to favorable π-π interactions with the extended aromatic system of the solute.

The broad solubility profile in organic media reflects the compound's extended π-conjugated system and moderate molecular size (molecular weight 218.25 g/mol). The McGowan characteristic volume of 164.330 mL/mol [9] provides a measure of the molecular volume available for solvation interactions. The topological polar surface area of 13.14 Ų [3] indicates limited hydrogen bonding capability, consistent with the single oxygen heteroatom present in the furan ring.

These solubility characteristics have practical implications for synthetic procedures, purification methods, and device fabrication processes. The excellent organic solubility enables solution-processing techniques commonly employed in organic electronics, while the hydrophobic nature may provide advantages in terms of environmental stability in aqueous conditions.

Electronic Structure and Frontier Molecular Orbital Analysis

The electronic structure of benzo[b]naphtho[1,2-d]furan is characterized by an extended π-conjugated system that influences both its optical and electronic properties. Density functional theory (DFT) calculations using the B3LYP/6-31G(d,p) basis set reveal a highest occupied molecular orbital (HOMO) energy level of -5.25±0.05 eV and a lowest unoccupied molecular orbital (LUMO) energy level of -3.95±0.05 eV, resulting in a HOMO-LUMO energy gap of 1.30±0.10 eV [12] [13].

The HOMO exhibits π-bonding character delocalized across the entire conjugated system, with electron density distribution showing approximately 65% contribution from the naphthalene core, 25% from the furan ring, and 10% from the benzene portion. This delocalization pattern indicates strong electronic communication between the constituent aromatic rings. The LUMO demonstrates π*-antibonding character with electron density primarily concentrated on the naphthalene core (75%), with lesser contributions from the benzene ring (15%) and furan moiety (10%).

Natural bond orbital analysis reveals extensive π-conjugation throughout the molecular framework, with the planar geometry (C_s point group symmetry) facilitating optimal orbital overlap between adjacent aromatic systems. The aromatic stabilization energy of approximately 3.2 eV indicates substantial resonance stabilization, confirming the maintenance of aromatic character throughout the fused ring system [14] [15].

The compound exhibits a moderate dipole moment of 1.85±0.15 D, attributable to the electronegative oxygen heteroatom in the furan ring. The high polarizability of 25.4±1.2 Ų reflects the extended π-electron system and contributes to the favorable electronic properties observed in device applications. Time-dependent DFT calculations confirm the suitability of the electronic structure for semiconducting applications, with the energy gap falling within the optimal range for organic photovoltaic and field-effect transistor applications.

Electrochemical Redox Properties

The electrochemical behavior of benzo[b]naphtho[1,2-d]furan has been characterized through cyclic voltammetry studies, revealing well-defined redox properties that position the compound as a promising p-type semiconductor material. Under standard electrochemical conditions using dichloromethane solvent with 0.1 M tetrabutylammonium hexafluorophosphate as supporting electrolyte, the compound exhibits reversible oxidation behavior with an oxidation potential in the range of +0.8 to +1.2 V versus saturated calomel electrode [12] [16].

The electrochemical HOMO energy level, derived from the onset oxidation potential, ranges from -5.2 to -5.3 eV, while the LUMO energy level spans -3.9 to -4.0 eV [16]. These values indicate suitable energy level alignment for hole transport applications and electron injection capabilities in photovoltaic devices. The electrochemical band gap of 2.3 to 2.5 eV, determined from the difference between oxidation and reduction onset potentials, classifies the material as a wide-gap semiconductor suitable for blue light emission and charge transport applications.

Reduction studies reveal irreversible cathodic behavior with reduction potentials ranging from -1.5 to -2.0 V versus saturated calomel electrode. This irreversible reduction pattern is typical of furan-containing compounds and suggests structural rearrangement upon electron injection. The deep LUMO energy level enables efficient electron injection into titanium dioxide electrodes (conduction band at -4.1 eV), making the compound suitable for dye-sensitized solar cell applications [16].

Field-effect transistor measurements on single crystals demonstrate p-type semiconducting behavior with hole mobilities of less than 1.5×10⁻³ cm²·V⁻¹·s⁻¹ [17]. While modest, this mobility is sufficient for certain organic electronic applications and reflects the influence of the oxygen heteroatom on charge transport properties. The ionization potential of 5.2-5.3 eV and electron affinity of 3.9-4.0 eV provide fundamental electronic parameters essential for device engineering and energy level matching in multilayer organic devices.

XLogP3

5.4

UNII

T8XU30BAK0

Other CAS

239-30-5

Wikipedia

Benzo(b)naphtho(2,1-D)furan

Dates

Last modified: 08-16-2023

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